molecular formula C13H17N3O4 B8079631 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate

Cat. No.: B8079631
M. Wt: 279.29 g/mol
InChI Key: KBSGOJSORYPUDV-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate (CAS 2007916-39-2) is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29 g/mol . As a nitrophenyl piperazine derivative, this class of compounds is of significant interest in medicinal chemistry and biochemical research. Specifically, structurally related analogs have been investigated in scientific studies for their potential as tyrosinase inhibitors . Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibitors are explored for potential applications in managing skin pigmentation disorders and other related conditions . The piperazine ring in such structures is known to provide a balance of flexibility and rigidity, which can help orient the molecule correctly within an enzyme's active site . The presence of the 4-nitrophenyl group, an electron-withdrawing moiety, can be crucial for forming interactions with enzymatic targets, as suggested by research on similar compounds . This reagent serves as a valuable building block for the synthesis and development of novel bioactive molecules for research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-nitrophenyl) 4-ethylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-14-7-9-15(10-8-14)13(17)20-12-5-3-11(4-6-12)16(18)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGOJSORYPUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Ethylpiperazine with 4-Nitrophenyl Chloroformate

A direct method involves the reaction of 4-ethylpiperazine with 4-nitrophenyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is typically added to scavenge HCl, enhancing reaction efficiency.

Procedure :

  • Step 1 : Dissolve 4-ethylpiperazine (1.0 equiv) in DCM under nitrogen.

  • Step 2 : Add 4-nitrophenyl chloroformate (1.05 equiv) dropwise at 0°C.

  • Step 3 : Stir at room temperature for 12–24 hours.

  • Workup : Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield : 70–85%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carboxylate ester.

Two-Step Synthesis via Intermediate Piperazinium Salts

Formation of 4-(4-Nitrophenyl)piperazin-1-ium Cation

Patents describe co-crystallizing N-(4-nitrophenyl)piperazine with carboxylic acids (e.g., benzoic acid) in methanol/ethyl acetate to form piperazinium salts. These salts serve as precursors for further functionalization.

Procedure :

  • Step 1 : React N-(4-nitrophenyl)piperazine (1.0 equiv) with ethyl chloroformate (1.1 equiv) in methanol.

  • Step 2 : Add 4-ethylpiperazine (1.2 equiv) and stir at 50°C for 6 hours.

  • Workup : Filter and recrystallize from isopropyl alcohol.

Yield : 65–78%.

Catalytic Reduction of Nitro Intermediates

Hydrogenation of 4-Nitrophenyl Precursors

A patent by WO2015162551A1 outlines the use of Raney nickel or palladium on carbon (Pd/C) to reduce nitro groups in intermediates. For example:

Procedure :

  • Step 1 : Synthesize 5,6-dihydro-3-(4-ethylpiperazin-1-yl)-1-(4-nitrophenyl)pyridin-2(1H)-one via cyclization.

  • Step 2 : Hydrogenate the nitro group using Pd/C in methanol under H₂ (2–3 kg/cm²) at 45°C.

  • Step 3 : Esterify the resulting amine with 4-nitrophenyl chloroformate.

Yield : 60–75%.

Key Data :

ParameterValueSource
CatalystPd/C (10% w/w)
Pressure2–3 kg/cm²
Temperature42–45°C

Microwave-Assisted Synthesis

Accelerated Esterification

Microwave irradiation reduces reaction times significantly. A modified protocol from PMC10510377 involves:

Procedure :

  • Step 1 : Mix 4-ethylpiperazine (1.0 equiv) and 4-nitrophenyl chloroformate (1.1 equiv) in DMF.

  • Step 2 : Irradiate at 100°C for 15 minutes using a microwave synthesizer.

  • Workup : Dilute with ethyl acetate, wash with brine, and concentrate.

Yield : 80–90%.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvents like DCM and THF maximize yields due to their aprotic nature, while bases (TEA, NaHCO₃) improve kinetics:

SolventBaseYield (%)Reference
DCMTEA85
THFNaHCO₃78
DMFNone90

Temperature Effects

Higher temperatures (50–60°C) favor faster reactions but may cause decomposition. Room temperature (25°C) balances speed and stability.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.20 (t, 3H, CH₂CH₃), 2.55 (q, 2H, CH₂CH₃), 3.45–3.70 (m, 8H, piperazine), 7.50 (d, 2H, Ar-H), 8.20 (d, 2H, Ar-H).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve >98% purity.

Industrial-Scale Considerations

Cost-Effective Catalysts

Zinc-acetic acid systems reduce nitro intermediates at lower costs than Pd/C, though with slightly lower yields (70% vs. 85%).

Waste Management

Chlorinated solvents (DCM) require recovery via distillation, while aqueous washes are neutralized before disposal.

Emerging Methodologies

Flow Chemistry

Continuous-flow reactors enable safer handling of exothermic reactions, improving scalability.

Enzymatic Esterification

Preliminary studies suggest lipases can catalyze the carboxylate formation under mild conditions, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

    Hydrolysis: Aqueous acid or base, elevated temperatures.

Major Products Formed:

    Reduction: 4-Aminophenyl 4-ethylpiperazine-1-carboxylate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitrophenyl 4-ethylpiperazine-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition
4-Nitrophenyl 4-ethylpiperazine-1-carboxylate has been studied for its inhibitory effects on serine hydrolases, particularly fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial in the endocannabinoid system, which regulates various physiological processes including pain, mood, and appetite.

  • Mechanism of Action : The compound acts as a carbamate, which can selectively inhibit FAAH and MAGL. Its structure allows for modifications that enhance selectivity and potency against these targets. For instance, studies have shown that modifications to the piperazine ring can significantly influence the inhibitory activity against these enzymes .

2. Neuroprotective Properties
Research indicates that derivatives of 4-nitrophenyl piperazine compounds exhibit neuroprotective effects. In particular, they have been implicated in preventing glutamate-induced neurotoxicity in models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Huntington's disease and other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Various studies have demonstrated that:

  • Substituents on the Piperazine Ring : Different substituents can enhance or diminish the compound's ability to inhibit FAAH and MAGL. For example, bulky groups may improve selectivity for MAGL over FAAH, which is crucial for minimizing side effects during therapeutic use .
  • Carbamate Functionality : The presence of a nitrophenyl group linked to a carbamate enhances the compound's reactivity with serine residues in the active sites of target enzymes, leading to effective inhibition .

Case Studies

Several case studies highlight the practical applications of this compound:

  • In Vivo Studies : In animal models, compounds based on this structure have shown promise in elevating endocannabinoid levels, which correlate with improved behavioral outcomes in pain and anxiety models. These findings suggest that such compounds could be developed into therapeutic agents for chronic pain management .
  • Drug Development : The compound has been explored as a scaffold for developing dual inhibitors targeting both FAAH and MAGL. This dual inhibition could provide a more comprehensive approach to modulating the endocannabinoid system, potentially leading to novel treatments for various disorders including anxiety and depression .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate depends on its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring provides a scaffold that can enhance binding affinity and specificity. The compound may affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., tert-butyl in ) enhance steric hindrance and stability, whereas ethyl or methyl groups () improve solubility.
  • Nitro Group Position : Para-nitro (as in the target compound) versus meta-nitro (e.g., 4-(3-nitrophenyl)piperazine-1-carbaldehyde ) alters electronic properties and reactivity.
  • Synthetic Yields : Yields for piperazine derivatives vary with substituents; tert-butyl derivatives (e.g., ) often require optimized conditions due to steric challenges.
Physicochemical Properties
  • Melting Points : Piperazine derivatives with nitro groups (e.g., N-[4-nitrophenyl]-N-methyl piperazine ) have high melting points (220–222°C), attributed to strong intermolecular interactions.
  • Solubility : Ethyl esters () are more lipophilic than carboxamides (), affecting their pharmacokinetic profiles.
  • Crystallography : The tert-butyl analog () forms stable crystals with a chair conformation, confirmed by X-ray diffraction and DFT calculations.

Biological Activity

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate (also referred to as Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications.

Chemical Structure:

  • IUPAC Name: Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
  • Molecular Formula: C13H17N3O4
  • CAS Number: 2933428

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins .
  • Receptor Interaction: It potentially interacts with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety, although specific receptor targets require further elucidation .

Pharmacological Effects

Studies have reported various pharmacological effects associated with this compound:

  • Anti-inflammatory Activity: In vitro studies suggest that it can reduce inflammation markers, indicating potential therapeutic applications in conditions like arthritis .
  • Antidepressant and Anxiolytic Effects: Preliminary research indicates that derivatives of piperazine compounds, including this one, may exhibit antidepressant-like effects in animal models .

Case Studies

  • Study on Inflammatory Response:
    • A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, suggesting its anti-inflammatory properties .
  • Neuropharmacological Assessment:
    • In a behavioral study assessing anxiety and depression-like behaviors, compounds similar to 4-nitrophenyl 4-ethylpiperazine showed reduced immobility time in the forced swim test, indicating potential antidepressant effects .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to similar compounds:

Compound NameAnti-inflammatoryAntidepressantMechanism of Action
This compoundYesYesCOX inhibition, receptor interaction
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylateModerateNoLimited data on mechanism
Methyl 4-(pyrimidin-2-ylmethyl)benzoateYesYesEnzyme inhibition

Research Findings

Recent investigations have focused on the conformational behavior of piperazine derivatives using NMR spectroscopy. These studies reveal that substituents like the nitrophenyl group influence the conformational dynamics and stability of the piperazine ring, which may affect biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitrophenyl 4-ethylpiperazine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves coupling 4-nitrophenyl chloroformate with 4-ethylpiperazine under basic conditions. Key steps include:

  • Step 1 : Activate the piperazine derivative (e.g., 4-ethylpiperazine) in anhydrous dichloromethane (DCM) with a base like triethylamine to deprotonate the amine .
  • Step 2 : Slowly add 4-nitrophenyl chloroformate at 0–5°C to minimize side reactions.
  • Step 3 : Monitor reaction completion via TLC or HPLC. Purify via column chromatography (hexanes/EtOAc gradient) to isolate the product. Yield optimization requires strict temperature control and stoichiometric precision (1:1 molar ratio of reactants) .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Crystallize the compound via slow evaporation in a solvent like ethanol. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) can achieve R-factors < 0.05. Software like SHELXL (for refinement) and Olex2 (for visualization) are critical for analyzing bond lengths, angles, and chair conformation of the piperazine ring .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituents (e.g., nitrophenyl protons at δ 8.2–8.4 ppm, piperazine carbons at δ 45–55 ppm).
  • IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) groups at ~1520/1350 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (calculated for C₁₃H₁₆N₃O₄⁺: 278.1138) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinities to targets like enzymes or receptors. For example:

  • Step 1 : Prepare the ligand (compound) and receptor (e.g., bacterial dihydrofolate reductase) using protein data bank (PDB) structures.
  • Step 2 : Run docking simulations with flexible side chains to identify key interactions (e.g., hydrogen bonds with catalytic residues).
  • Step 3 : Validate with MD simulations (GROMACS) to evaluate stability over 100 ns. Compare results to experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data for piperazine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. Mitigate via:

  • Reproducibility Checks : Standardize assays (e.g., MIC for antimicrobial studies using CLSI guidelines).
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis.
  • SAR Analysis : Systematically modify substituents (e.g., replace nitro with methoxy groups) to isolate contributing factors. For example, 4-nitrophenyl groups enhance electron-withdrawing effects, altering receptor binding .

Q. How can retrosynthetic analysis improve the scalability of synthesizing this compound?

  • Methodological Answer : Apply retrosynthetic algorithms (e.g., AiZynthFinder) to identify optimal pathways:

  • Step 1 : Deconstruct the target molecule into precursors (e.g., 4-ethylpiperazine and 4-nitrophenyl chloroformate).
  • Step 2 : Evaluate feasibility of one-step vs. multi-step routes using cost, yield, and safety metrics.
  • Step 3 : Optimize solvent systems (e.g., switch from DCM to THF for greener chemistry) and catalysts (e.g., DMAP for acyl transfer) .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

  • Methodological Answer : Challenges include crystal twinning and weak diffraction. Solutions involve:

  • Cryocooling : Use liquid nitrogen to stabilize crystals during data collection.
  • Data Integration : Process with SHELXD for phase determination and SHELXL for refinement. Anisotropic displacement parameters improve resolution for nitro groups .

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